molecular formula C8H12ClN3O B6633311 2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide

2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide

Cat. No. B6633311
M. Wt: 201.65 g/mol
InChI Key: HUSDOTMZFPRYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CMPEA and is a pyrazole derivative. It is a white, crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide has biochemical and physiological effects on the body. It has been shown to reduce the levels of certain inflammatory cytokines in the body, which can help in reducing inflammation. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, which can help in preventing the spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide in lab experiments is that it is easily synthesized and is readily available. It has also shown promising results in various studies, which makes it a potential candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions that can be explored in the field of scientific research using 2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide. One of the areas that can be explored is its potential as an anticancer agent. Further studies can be conducted to determine its effectiveness in inhibiting the growth of different types of cancer cells. Another area that can be explored is its potential as an anti-inflammatory agent. Studies can be conducted to determine its effectiveness in reducing inflammation in different animal models. Furthermore, the mechanism of action of this compound can be further studied to determine the pathways that it targets and to design experiments that can be used to target specific pathways.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide is carried out by reacting 2-chloro-N-(2-hydroxyethyl)acetamide with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in high yield.

Scientific Research Applications

2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.

properties

IUPAC Name

2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-12-5-3-7(11-12)2-4-10-8(13)6-9/h3,5H,2,4,6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSDOTMZFPRYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide

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